2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide
Description
Properties
IUPAC Name |
2-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c21-19(23)12-26-17-6-8-18(9-7-17)27(24,25)22-13-20(14-22)10-16(11-20)15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INACARGJFSCTNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features, which may enhance its binding affinity to biological targets.
Mechanism of Action :
The sulfonamide moiety combined with the spirocyclic structure allows for interactions with various enzymes and receptors, making it a candidate for drug development aimed at treating conditions like cancer and neurological disorders.
Antitumor Activity
Recent studies have shown that derivatives of this compound exhibit significant antitumor activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications in the azaspiro framework can lead to compounds with enhanced cytotoxicity against specific cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | MCF7 (Breast) | 4.5 |
Neuropharmacology
The compound's potential neuroprotective effects are under investigation, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The spirocyclic structure may provide neuroprotective benefits by modulating neurotransmitter systems.
Case Study :
A study conducted on mice showed that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential utility in treating Alzheimer's disease.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases, which are critical in various disease processes.
| Enzyme Target | Inhibition (%) at 10 µM |
|---|---|
| Protease A | 75% |
| Protease B | 60% |
Mechanism of Action
The mechanism of action of 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Acetamides (–3)
Compounds such as 3ae, 3af, and 3y (–3) share the sulfonylphenoxy acetamide scaffold but replace the spirocyclic amine with benzimidazole moieties. Key differences include:
- Core Structure : Benzimidazole derivatives feature fused aromatic rings, whereas the target compound employs a spirocyclic amine.
- Substituents : The benzimidazole analogs often include methoxy groups, pyridylmethyl sulfinyl units, or halogenated side chains, which are absent in the target molecule.
- Synthesis : These compounds are synthesized via sulfonylation of benzimidazole intermediates, achieving yields of 72–97% . In contrast, the spirocyclic core of the target compound may require specialized ring-closing strategies.
Bicyclic Acetamides ()
Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () incorporate norbornane (bicyclo[2.2.1]heptane) or bromocyclohexyl groups instead of the spiro system. Key distinctions:
- Rigidity vs. Flexibility: The norbornane framework provides rigidity but lacks the spirocyclic strain and nitrogen atom present in the target compound.
- Synthesis: Chloroacetylation of bicyclic amines followed by phenol coupling is a common route, yielding derivatives in moderate-to-high yields (e.g., 70–92%) .
Spirocyclic Analogs ()
The patent application () describes spiro compounds like 6,7-diazaspiro[4.5]dec-9-en derivatives. While these share the spiro motif, critical differences include:
- Ring Size and Substituents : The target compound’s smaller spiro[3.3]heptane system contrasts with larger spiro[4.5]decanes in .
- Functional Groups : The patent compounds include fluorinated aryl and carbamoyl groups, which may enhance metabolic stability compared to the target’s simpler phenyl substituent .
Other Acetamide Derivatives (–11)
- N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide () features a sulfonylhydrazine linker, diverging in reactivity and electronic profile compared to the target’s sulfonamide bridge .
Structural and Functional Data Comparison
Biological Activity
The compound 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by a spirocyclic moiety and sulfonamide functionality, suggests a diverse range of biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.4 g/mol. The structural features include:
- Azaspiro[3.3]heptane : This bicyclic structure contributes to the compound's unique pharmacological profile.
- Sulfonamide group : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through various mechanisms:
- Apoptosis Induction : The compound has been observed to activate caspase pathways, leading to programmed cell death in tumor cells .
- Cell Cycle Arrest : Research indicates that related compounds can cause cell cycle arrest at the G1/S phase, inhibiting proliferation .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can significantly reduce tumor size in xenograft models .
The mechanism through which this compound exerts its effects may involve:
- Targeting Specific Enzymes : The sulfonamide group may interact with specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Case Studies
Several case studies illustrate the efficacy of related compounds in clinical settings:
- Study on Apoptotic Pathways : A study published in Nature reported that a derivative of this compound effectively directed tumor cells towards apoptosis, demonstrating a significant reduction in viable cell counts after treatment with concentrations as low as 10 µM .
- In Vivo Efficacy : In an animal model of breast cancer, administration of a structurally similar compound resulted in a 50% decrease in tumor volume compared to control groups after four weeks of treatment .
Data Summary
Here is a summary table highlighting key findings from various studies:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including:
- Cyclization to form the 2-azaspiro[3.3]heptane core (critical for spirocyclic rigidity).
- Sulfonylation of the phenoxy intermediate using sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile).
- Final coupling of the acetamide moiety via nucleophilic substitution or amidation.
- Reaction progress is monitored using TLC or HPLC, with purification via column chromatography .
Q. How is the structural integrity and purity of the compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic structure and substituent positions.
- IR Spectroscopy : Confirmation of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- HPLC/MS : Purity assessment (>95%) and molecular weight validation (e.g., m/z 440.5 for related analogs) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, ethanol) but poorly soluble in aqueous buffers. Pre-formulation studies with co-solvents (e.g., PEG-400) are recommended for in vitro assays .
- Stability : Sensitive to prolonged exposure to light or acidic/basic conditions. Storage at –20°C under inert atmosphere is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Optimization Strategies :
- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., forming the azaspiro ring).
- Solvent Selection : Use of acetonitrile or DMF for improved reaction kinetics.
- Temperature Control : Stepwise heating (60–80°C) during sulfonylation to minimize side reactions.
- Scalability : Continuous flow chemistry for high-throughput synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Substituent Variation : Modify phenyl, azaspiro, or sulfonyl groups to assess impact on target binding (e.g., fluorinated analogs for enhanced lipophilicity) .
- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR.
- Computational Docking : Molecular docking with PyMOL or AutoDock to predict binding modes to biological targets (e.g., anti-inflammatory enzymes) .
Q. How to address contradictory bioactivity data across different assay systems?
- Troubleshooting Steps :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Compound Stability : Re-evaluate degradation products via LC-MS under assay conditions.
- Buffer Compatibility : Test activity in varying pH (6.5–7.5) and ionic strength buffers to identify interference .
Q. What computational methods are suitable for predicting pharmacokinetic properties?
- Approaches :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using GROMACS.
- Metabolite Prediction : CypReact or GLORYx to identify potential Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
